molecular formula C22H19ClN4O2 B2965890 N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide CAS No. 2380187-59-5

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide

Cat. No.: B2965890
CAS No.: 2380187-59-5
M. Wt: 406.87
InChI Key: YLLSARVHPWCNCS-UHFFFAOYSA-N
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Description

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzoxazole ring, an azetidine ring, and a quinoline moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with aldehydes under specific reaction conditions . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzoxazole and azetidine intermediates with the quinoline moiety, often using coupling reagents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide has a wide range of scientific research applications:

Properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-26(22(28)15-4-6-19-14(9-15)3-2-8-24-19)17-11-27(12-17)13-20-18-10-16(23)5-7-21(18)29-25-20/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLSARVHPWCNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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